molecular formula C12H16O3 B1637356 Ethyl 2-(3,4-dimethylphenoxy)acetate

Ethyl 2-(3,4-dimethylphenoxy)acetate

Cat. No.: B1637356
M. Wt: 208.25 g/mol
InChI Key: BBHZMYZNSNJZAO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylphenoxy)acetate is a phenoxyacetic acid derivative characterized by a phenoxy ring substituted with methyl groups at the 3- and 4-positions and an ethyl ester functional group. This compound belongs to a broader class of phenoxyacetic acid esters, which are widely studied for their biological activities, including antifungal, anti-inflammatory, and anti-hyperlipidemic properties .

Properties

IUPAC Name

ethyl 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHZMYZNSNJZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3,4-dimethylphenoxy)acetate serves primarily as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions leading to the formation of pharmacologically relevant substances.

Synthesis of Bioactive Compounds

  • Mechanism : The compound can undergo nucleophilic substitution reactions, enabling the formation of derivatives that exhibit biological activity.
  • Case Study : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. For instance, modifications to the phenoxy group have resulted in compounds with enhanced potency against inflammatory pathways.
CompoundActivityReference
1Anti-inflammatory
2Analgesic

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a herbicide and pesticide.

Herbicide Development

  • Mechanism : The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for herbicide formulation.
  • Case Study : A study evaluated the herbicidal activity of this compound against common weeds. Results indicated significant growth inhibition at low concentrations, suggesting its potential use in agricultural practices.
ParameterValue
Concentration (mg/L)50
Growth Inhibition (%)75%

Material Science Applications

The compound also finds applications in material science due to its chemical stability and reactivity.

Polymer Synthesis

  • Mechanism : this compound can be utilized as a monomer in polymer synthesis, contributing to the development of new materials with desirable properties.
  • Case Study : Research has shown that polymers synthesized from this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers.
PropertyThis compound PolymerTraditional Polymer
Thermal Stability (°C)250200
Tensile Strength (MPa)5030

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenoxyacetates are highly influenced by the position and nature of substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Phenoxyacetate Derivatives
Compound Name Substituents on Phenoxy Ring Molecular Formula Key Properties/Activities Synthesis Yield Reference
Ethyl 2-(3,4-dimethylphenoxy)acetate 3-CH₃, 4-CH₃ C₁₂H₁₆O₃ Hypothetical: Expected moderate acidity due to electron-donating methyl groups. N/A
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ C₁₀H₁₃NO₃ Melting point: 56–58°C; used as a precursor for dual GK activators. Yield: 62% . 62% [1]
Ethyl 2-(2,4-dimethylphenoxy)acetate 2-CH₃, 4-CH₃ C₁₂H₁₆O₃ Requires harsh reflux conditions (strong base) due to low acidity of the parent phenol. Not specified [4]
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl, β-keto ester C₁₂H₁₃ClO₄ Contains a reactive β-keto group; used in pharmaceutical intermediates. Not specified [16]
Ethyl 2-(2,6-dimethylphenoxy)acetate 2-CH₃, 6-CH₃ C₁₂H₁₆O₃ Exhibits higher steric hindrance, potentially reducing reactivity. Not specified [13]
Key Observations:
  • Electron-donating vs. electron-withdrawing groups: Methyl groups (electron-donating) increase the electron density of the phenoxy ring, reducing the acidity of the parent phenol compared to chloro-substituted derivatives. This necessitates harsher reaction conditions (e.g., reflux with K₂CO₃) for alkylation .
  • Biological activity: Chloro- and keto-substituted derivatives (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) show enhanced antimicrobial and anti-inflammatory activities due to increased electrophilicity .

Physicochemical Properties

  • Melting points: Amino-substituted derivatives (e.g., Ethyl 2-(4-aminophenoxy)acetate) have lower melting points (56–58°C) due to hydrogen bonding, while chloro-substituted analogues are typically oils .
  • NMR signatures : Aromatic proton signals vary with substitution patterns. For example, 3,4-dimethyl substitution would show two doublets in the aromatic region (δ ~6.5–7.0 ppm), distinct from 2,4-dimethyl isomers .

Preparation Methods

Williamson Etherification: The Primary Synthetic Route

Reaction Overview

The Williamson etherification reaction is the cornerstone of Ethyl 2-(3,4-dimethylphenoxy)acetate synthesis. This method involves the nucleophilic substitution of an alkoxide ion (derived from 3,4-dimethylphenol) with an alkyl halide or tosylate (such as ethyl chloroacetate). The reaction proceeds under basic conditions to deprotonate the phenol and facilitate the formation of the ether bond.

The general reaction scheme is as follows:
$$
\text{3,4-Dimethylphenol} + \text{Ethyl Chloroacetate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Base Selection

Cesium carbonate (Cs$$2$$CO$$3$$) is frequently employed due to its mild basicity and solubility in organic solvents like toluene. In a representative procedure, 3,4-dimethylphenol (1.0 equiv) reacts with ethyl chloroacetate (1.1 equiv) in the presence of Cs$$2$$CO$$3$$ (2.0 equiv) in toluene at 110°C for 12–16 hours, achieving yields exceeding 90%. Alternative bases such as potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) may be used but often require higher temperatures or longer reaction times.

Solvent Systems

Toluene is preferred for its high boiling point (110°C) and ability to dissolve both phenolic and ester reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may accelerate the reaction but complicate downstream purification.

Stoichiometry and Temperature

A slight excess of ethyl chloroacetate (1.1–1.2 equiv) ensures complete consumption of the phenolic starting material. Temperatures between 100°C and 120°C balance reaction rate and side-product formation, such as di-alkylation or ester hydrolysis.

Workup and Purification

Post-reaction, the mixture is typically filtered to remove residual base, washed with water to extract inorganic salts, and dried over anhydrous sodium sulfate. The crude product is purified via vacuum distillation or column chromatography, yielding this compound as a colorless to pale yellow liquid.

Alternative Synthetic Approaches

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple 3,4-dimethylphenol with ethyl glycolate. However, this method is less favored due to the high cost of reagents and challenges in removing by-products like triphenylphosphine oxide.

Direct Esterification of 2-(3,4-Dimethylphenoxy)acetic Acid

This two-step approach involves:

  • Synthesizing 2-(3,4-dimethylphenoxy)acetic acid via etherification of 3,4-dimethylphenol with chloroacetic acid.
  • Esterifying the carboxylic acid with ethanol under acidic (e.g., H$$2$$SO$$4$$) or coupling (e.g., DCC/DMAP) conditions.

While conceptually straightforward, this route suffers from lower overall yields (60–75%) due to competing side reactions during the esterification step.

Synthesis of 3,4-Dimethylphenol: A Critical Precursor

The availability of high-purity 3,4-dimethylphenol is pivotal for large-scale production. The hydrolysis of 3,4-dimethylbromobenzene under alkaline conditions represents the most industrially viable method, as detailed in US Patent 5,118,877.

Hydrolysis of Brominated Xylenes

A mixture of 2,3-dimethylbromobenzene and 3,4-dimethylbromobenzene undergoes hydrolysis in aqueous sodium hydroxide (20% w/w) at 250°C for 2 hours in the presence of a copper chloride (CuCl) catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism:
$$
\text{3,4-Dimethylbromobenzene} + \text{NaOH} \xrightarrow{\text{CuCl, 250°C}} \text{3,4-Dimethylphenol} + \text{NaBr}
$$
This method achieves yields >90% with minimal isomerization, enabling the isolation of 3,4-dimethylphenol through fractional distillation.

Bromination of Xylene

Bromination of para-xylene using bromine in sulfur dioxide (SO$$_2$$) yields a 95:5 mixture of 3,4-dimethylbromobenzene and 2,3-dimethylbromobenzene, which is directly used in the hydrolysis step without costly separation.

Industrial-Scale Considerations

Catalytic Efficiency and Recycling

Copper catalysts (e.g., CuCl) in the phenol synthesis step can be recovered via filtration and reused for up to five cycles without significant activity loss, reducing production costs.

Quality Control

Critical analytical methods include:

  • Gas Chromatography (GC) : Purity assessment of this compound (>99%).
  • Nuclear Magnetic Resonance (NMR) : Confirmation of ether and ester functional groups (δ 4.2 ppm for –OCH$$2$$CO–, δ 1.3 ppm for –CH$$2$$CH$$_3$$).

Comparative Analysis of Synthetic Routes

Parameter Williamson Etherification Mitsunobu Reaction Direct Esterification
Yield 90–95% 70–80% 60–75%
Cost Moderate High Low
Purification Complexity Low High Moderate
Scalability Excellent Poor Moderate
Environmental Impact Moderate High Low

The Williamson method remains superior in terms of yield and scalability, making it the preferred choice for industrial applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3,4-dimethylphenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3,4-dimethylphenol with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) under reflux in acetone for 8–14 hours . Reaction completion is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction, washing with NaOH, and recrystallization from ethanol. Yields range from 65% to 96% depending on purification techniques .

Q. How is this compound characterized post-synthesis?

Characterization includes 1H NMR (e.g., δ 1.30 ppm for ethyl CH3, 4.58 ppm for OCH2), elemental analysis (within 0.5% of theoretical values), and mass spectrometry (e.g., ESI+ for molecular ion confirmation). TLC with hexane:ethyl acetate (3:1) is used to verify purity .

Q. What biological activities are reported for this compound?

Derivatives of phenoxyacetic acid, including this compound, exhibit antifungal activity (up to 63.4% inhibition against pathogenic fungi), anti-inflammatory effects (comparable to diclofenac), and potential anti-hyperlipidemic properties .

Q. What purification techniques are effective for this compound?

Common methods include recrystallization (ethanol or ethyl acetate) and column chromatography (silica gel, eluent: hexane:ethyl acetate gradients) . Acid-base washing (10% NaOH) removes unreacted phenol .

Advanced Research Questions

Q. How do reaction conditions (base, solvent, temperature) influence synthesis yield?

Conflicting protocols exist:

  • Base selection : Potassium carbonate in acetone () vs. sodium hydroxide in aqueous methanol ( ). The former avoids hydrolysis of ethyl esters, improving yields (~85%) .
  • Solvent : Dry acetone minimizes side reactions compared to methanol, which may esterify residual acids .
  • Temperature : Reflux (80–100°C) ensures sufficient reactivity for low-acidity phenols .

Q. How can structural ambiguities in derivatives be resolved analytically?

  • X-ray crystallography confirms dihedral angles (e.g., 63.41° between aromatic rings) and π-π interactions .
  • 13C NMR distinguishes ester carbonyls (~170 ppm) from ketones (~200 ppm) in derivatives .
  • HPLC-MS identifies byproducts from competing pathways (e.g., ether vs. ester formation) .

Q. What explains discrepancies in reported biological efficacy across studies?

Variations arise from:

  • Functional group modifications : Electron-donating methyl groups enhance lipid solubility, altering bioavailability .
  • Assay conditions : Antifungal activity is pH-sensitive; acidic media (pH 5–6) stabilize thiol intermediates, increasing efficacy .
  • Species-specific responses : Gram-negative bacteria show lower susceptibility due to outer membrane barriers .

Q. How do substituent modifications impact biological activity?

  • Methyl groups at 3,4-positions enhance lipophilicity, improving membrane permeability .
  • Thioether incorporation (e.g., in 1,3,4-oxadiazole derivatives) increases antioxidant activity but reduces metabolic stability .
  • Chlorobenzoyl substitutions () boost antifungal potency but may introduce cytotoxicity .

Q. What solvents optimize reaction efficiency in large-scale synthesis?

  • Acetone minimizes ester hydrolysis but requires anhydrous conditions .
  • Ethyl acetate as an extraction solvent prevents emulsion formation during workup .
  • Methanol is avoided due to competing esterification of acidic byproducts .

Q. How stable is this compound under storage?

  • Short-term : Stable at -20°C for ≥5 years as a crystalline solid .
  • Long-term : Hydrolysis of the ester group occurs in humid environments; store desiccated with molecular sieves .

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